molecular formula C22H29N3O4S B296814 N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

Numéro de catalogue B296814
Poids moléculaire: 431.6 g/mol
Clé InChI: JGAKIFANQCXIFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Mécanisme D'action

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 inhibits several protein kinases involved in cell proliferation and angiogenesis. It targets RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 also targets VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can limit the blood supply to tumors and prevent their growth and spread.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. Another advantage is that it can be used in combination with other anti-cancer drugs to enhance their efficacy. However, one limitation of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it can have off-target effects on other protein kinases, which can lead to unwanted side effects. Another limitation is that it may not be effective in all types of cancer.

Orientations Futures

There are several future directions for the research and development of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006. One direction is to optimize the dosing and administration of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 to minimize side effects and maximize efficacy. Another direction is to study the potential of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 in combination with other anti-cancer drugs and immunotherapies. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer properties of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 and to identify biomarkers that can predict patient response to treatment.

Méthodes De Synthèse

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is synthesized by a multistep process that involves the reaction of 2,4-dimethyl-5-nitroaniline with sec-butylamine to form N-sec-butyl-2,4-dimethyl-5-nitroaniline. The nitro group is then reduced to an amino group by hydrogenation, and the resulting amine is acetylated with acetic anhydride to form N-sec-butyl-2,4-dimethyl-5-aminoacetanilide. This compound is then reacted with N-methylsulfonyl-2-chloroacetamide to form N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide.

Applications De Recherche Scientifique

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cell proliferation and angiogenesis. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other anti-cancer drugs.

Propriétés

Formule moléculaire

C22H29N3O4S

Poids moléculaire

431.6 g/mol

Nom IUPAC

N-butan-2-yl-2-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-6-17(4)23-22(27)18-9-7-8-10-19(18)24-21(26)14-25(30(5,28)29)20-12-11-15(2)13-16(20)3/h7-13,17H,6,14H2,1-5H3,(H,23,27)(H,24,26)

Clé InChI

JGAKIFANQCXIFH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

SMILES canonique

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.